![molecular formula C21H24ClNOS B285322 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide](/img/structure/B285322.png)

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential use in treating cancer. It belongs to a class of drugs known as mTOR inhibitors, which work by blocking the activity of the mTOR protein in cells. This protein plays a key role in cell growth and division, and is often overactive in cancer cells. By inhibiting its activity, mTOR inhibitors like CCI-779 can help slow or stop the growth of cancerous cells.

Wirkmechanismus

As mentioned earlier, 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide works by inhibiting the activity of the mTOR protein in cells. This protein plays a key role in regulating cell growth and division, and is often overactive in cancer cells. By blocking its activity, 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide can help slow or stop the growth of cancerous cells.

Biochemical and Physiological Effects:

In addition to its effects on cancer cells, 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide has also been shown to have a number of other biochemical and physiological effects. For example, it has been shown to reduce inflammation, improve insulin sensitivity, and increase autophagy (a process by which cells break down and recycle damaged or excess components).

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide for lab experiments is its specificity for the mTOR protein. This means that it can be used to selectively target cancer cells without affecting healthy cells. However, there are also some limitations to its use, such as the need for careful dosing and monitoring to avoid toxicity and side effects.

Zukünftige Richtungen

There are a number of potential future directions for research on 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide and other mTOR inhibitors. Some of the most promising areas of investigation include:

1. Combination therapies: 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide may be more effective when used in combination with other drugs or treatments, such as chemotherapy or radiation therapy.

2. New formulations: Researchers are exploring new ways to deliver 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide to cancer cells, such as through nanoparticles or liposomes.

3. Personalized medicine: By identifying biomarkers that predict response to 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide, researchers may be able to develop personalized treatment plans for individual patients.

4. New indications: In addition to its current uses in cancer treatment, 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide may also have potential for treating other diseases, such as autoimmune disorders or neurodegenerative diseases.

Synthesemethoden

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide is typically synthesized through a multi-step process that involves several chemical reactions. The exact details of this process may vary depending on the specific laboratory and equipment being used, but generally involve the following steps:

1. Synthesis of 4-chlorobenzyl chloride

2. Synthesis of 4-chlorophenylthioacetic acid

3. Synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide

Wissenschaftliche Forschungsanwendungen

Since its discovery, 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide has been the subject of numerous scientific studies investigating its potential use in treating various types of cancer. Some of the most promising research has focused on its use in treating breast cancer, renal cell carcinoma, and glioblastoma multiforme.

Eigenschaften

Molekularformel |

C21H24ClNOS |

|---|---|

Molekulargewicht |

373.9 g/mol |

IUPAC-Name |

4-[(4-chlorophenyl)sulfanylmethyl]-N-cycloheptylbenzamide |

InChI |

InChI=1S/C21H24ClNOS/c22-18-11-13-20(14-12-18)25-15-16-7-9-17(10-8-16)21(24)23-19-5-3-1-2-4-6-19/h7-14,19H,1-6,15H2,(H,23,24) |

InChI-Schlüssel |

UHZWUTCENKCQPB-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |

Kanonische SMILES |

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

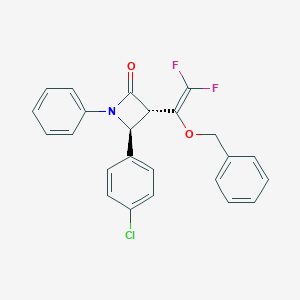

![3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)

![2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285257.png)

![N-cyclohexyl-2-methoxy-5-[(4-methoxyanilino)sulfonyl]benzamide](/img/structure/B285259.png)

![N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide](/img/structure/B285260.png)

![2-[4-Chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285264.png)

![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)

![2-{4-Chloro-2-methyl-5-[(3-pyridinylamino)sulfonyl]phenoxy}acetamide](/img/structure/B285266.png)

![2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B285268.png)

![2-{4-Chloro-2-methyl-5-[(4-phenoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B285269.png)